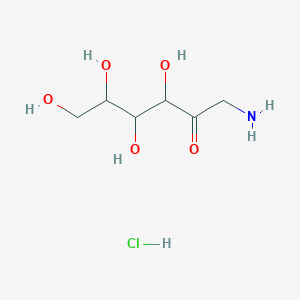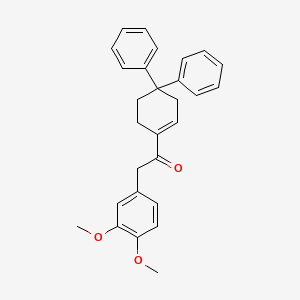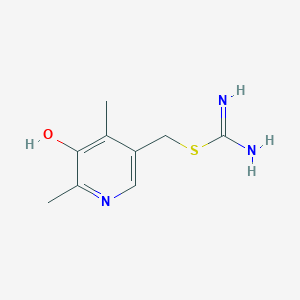![molecular formula C7H14N2O3S B12523971 3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-38-5](/img/structure/B12523971.png)
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonic acid group, a cyano group, and an amino group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanopropan-2-ylamine with propane-1-sulfonic acid under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropane-1-sulfonic acid: Similar in structure but lacks the cyano group.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the cyano group.
Uniqueness
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the cyano and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
819864-38-5 |
|---|---|
Fórmula molecular |
C7H14N2O3S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
3-(2-cyanopropan-2-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-4-3-5-13(10,11)12/h9H,3-5H2,1-2H3,(H,10,11,12) |
Clave InChI |
VVXYXRWXKKYLBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

